3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Overview
Description
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a chemical compound with potential applications in various fields of science and industry. This compound features a bromine atom, a methyl group, and a pyrazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the pyrazole ring to its corresponding oxidized form.
Reduction: : Reduction of the carboxylic acid group to an alcohol or aldehyde.
Substitution: : Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used to substitute the bromine atom.
Major Products Formed
Oxidation: : Pyrazole-5-carboxylic acid derivatives.
Reduction: : Pyrazole-5-carboxylic alcohol or aldehyde derivatives.
Substitution: : Substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural similarity to other biologically active molecules can make it useful in drug discovery.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets can be explored for therapeutic purposes.
Industry
In industry, the compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties may offer advantages in various industrial processes.
Mechanism of Action
The mechanism by which 3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-bromo-4-methylphenylacetic acid
4-bromo-3-methylphenylacetic acid
3-bromo-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Uniqueness
3-bromo-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is unique due to its specific arrangement of functional groups and the presence of the pyrazole ring. This arrangement can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-(4-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-7-2-4-8(5-3-7)14-9(11(15)16)6-10(12)13-14/h2-5,9H,6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYBPGOEFAXPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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